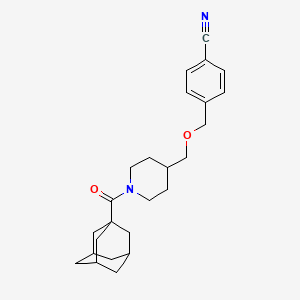

4-(((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile” is a complex organic molecule. It contains an adamantane group, which is a type of diamondoid and a three-dimensional analogue of adamantane. Adamantanes are used in various applications due to their unique geometric structure and chemical stability .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and chiral centers. The adamantane group would provide a rigid, three-dimensional core, while the piperidine ring and benzonitrile group would add additional complexity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The adamantane core is generally quite stable and unreactive, while the piperidine ring and benzonitrile group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the benzonitrile group could potentially increase its polarity .Applications De Recherche Scientifique

Medicinal Chemistry Applications

- The compound's analogues, such as 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, have been studied for their potential as 5-HT1A serotonin antagonists with improved selectivity over alpha 1-adrenergic sites, indicating potential applications in designing drugs targeting serotonin receptors with fewer side effects related to adrenergic receptor binding (Raghupathi et al., 1991).

Organic Synthesis and Chemical Reactions

- The compound's derivatives have been involved in studies exploring the oxidative cleavage-cyclization of adamantane, demonstrating the use of trifluoroperacetic acid in selective oxygen insertion into adamantane's cage structure. This highlights its role in synthesizing novel bicyclo and oxaadamantane derivatives, which can be useful in developing new materials or drugs with unique properties (Krasutsky et al., 2000).

Antimicrobial and Anti-Proliferative Activities

- Compounds related to 4-(((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. For example, 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives were found to exhibit marked broad-spectrum antibacterial activities and significant anti-proliferative activity against various human tumor cell lines (Al-Mutairi et al., 2019).

Material Science Applications

- The cationic ring-opening polymerization of novel 1,3-dehydroadamantanes has been researched to synthesize thermally stable poly(1,3-adamantane)s. This demonstrates the compound's potential in creating new polymeric materials with high thermal stability, suitable for high-performance applications (Inomata et al., 2013).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-[[1-(adamantane-1-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O2/c26-15-18-1-3-19(4-2-18)16-29-17-20-5-7-27(8-6-20)24(28)25-12-21-9-22(13-25)11-23(10-21)14-25/h1-4,20-23H,5-14,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXIUBVVBWUHAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2440281.png)

![N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2440282.png)

![4-tert-butyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2440283.png)

![2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine](/img/structure/B2440284.png)

![1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2440290.png)

![7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B2440295.png)

![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2440303.png)